Sodium cyclohexyl succinate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
1847-60-5 |
|---|---|
Molecular Formula |
C10H15NaO4 |
Molecular Weight |
222.21 g/mol |
IUPAC Name |
sodium;4-cyclohexyloxy-4-oxobutanoate |
InChI |
InChI=1S/C10H16O4.Na/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;/h8H,1-7H2,(H,11,12);/q;+1/p-1 |
InChI Key |
NOMPUOUIIHWRJU-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategic Approaches to Cyclohexyl Succinate (B1194679) Moiety Formation
The creation of the cyclohexyl succinate structure, an ester, is achievable through several recognized organic chemistry pathways.
The most direct and common method for forming the mono-cyclohexyl succinate is through the esterification of cyclohexanol (B46403) with a derivative of succinic acid, typically succinic anhydride (B1165640). This reaction is a classic example of nucleophilic acyl substitution. The alcohol (cyclohexanol) acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride molecule. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final product: 4-(cyclohexyloxy)-4-oxobutanoic acid, also known as mono-cyclohexyl succinate.
The mechanism involves the following key steps:
Nucleophilic Attack: The oxygen atom of the cyclohexanol hydroxyl group attacks a carbonyl carbon of succinic anhydride.
Ring Opening: The carbon-oxygen bond in the anhydride ring breaks, leading to a carboxylate and an ester functional group.
Proton Transfer: A final proton transfer step yields the neutral mono-ester carboxylic acid product.
This reaction can be performed without a catalyst but is often accelerated by the use of either acid or base catalysts. Common catalysts include 4-(N,N-dimethylamino)pyridine (DMAP), which is known to be highly effective for esterifications using anhydrides. The reaction can also be promoted by Brønsted or Lewis acids, which activate the anhydride carbonyl group toward nucleophilic attack.
| Catalyst System | Typical Reaction Conditions | Key Advantages/Disadvantages |
|---|---|---|
| None (Thermal) | High temperature (e.g., >100 °C), prolonged reaction time. | Advantage: No catalyst contamination. Disadvantage: Slow, high energy input. |
| Acid Catalysis (e.g., H₂SO₄, p-TsOH) | Moderate temperatures, various solvents. | Advantage: Readily available catalysts. Disadvantage: Potential for side reactions like dehydration of the alcohol. |
| Base Catalysis (e.g., DMAP, Pyridine) | Room temperature to moderate heat. | Advantage: High efficiency and mild conditions. Disadvantage: Catalyst can be toxic and may require careful removal. |
| Organometallic Catalysis (e.g., Tetrabutyl titanate) | High temperatures (120-170 °C). bhu.ac.in | Advantage: Effective for driving reaction to completion. Disadvantage: Requires specific conditions and catalyst removal. bhu.ac.in |
An alternative, though less common, approach would be the direct acylation of a cyclohexane (B81311) ring with a succinic acid derivative. This method falls under the category of Friedel-Crafts reactions, which are fundamental for attaching acyl groups to aromatic rings. wikipedia.orgsigmaaldrich.com However, the Friedel-Crafts acylation is generally ineffective for saturated hydrocarbons like cyclohexane. The reaction relies on the activation of an aromatic π-system to act as a nucleophile. stackexchange.comorganic-chemistry.org Alkanes lack this π-electron density and are therefore unreactive under standard Friedel-Crafts conditions. sigmaaldrich.com
Attempts to directly acylate cyclohexane would require harsh conditions that would likely lead to a mixture of products through various side reactions, such as dehydrogenation and rearrangement, rather than the desired cyclohexyl succinate. Consequently, this is not considered a viable or strategic route for the synthesis of this specific compound. Some research has explored the oxidation of cyclohexane itself in the presence of catalysts, which can produce succinic and other dicarboxylic acids, but this is a degradative process and not a direct pathway to the target ester. acs.org
Syntheses commencing from cyclohexene (B86901) offer another set of possibilities, primarily revolving around addition reactions to the carbon-carbon double bond. One potential pathway is the "ene reaction," a pericyclic process where an alkene with an allylic hydrogen (the ene) reacts with an enophile (in this case, potentially succinic anhydride) to form a new carbon-carbon bond and transfer the allylic hydrogen. wikipedia.orginflibnet.ac.inlibretexts.org This would result in a succinic acid derivative attached to the cyclohexene ring, which could then be hydrogenated to yield the saturated cyclohexyl succinate. This reaction often requires high temperatures or Lewis acid catalysis to proceed efficiently. bhu.ac.ininflibnet.ac.in
Another route is the acid-catalyzed addition of the carboxylic acid group of succinic acid across the double bond of cyclohexene. This reaction is analogous to the acid-catalyzed hydration of alkenes. The mechanism would involve protonation of the double bond to form a cyclohexyl carbocation, which is then attacked by a carboxylate oxygen of succinic acid. However, direct oxidation of cyclohexene is often explored as a route to adipic acid, a related but different dicarboxylic acid, indicating that controlling the reaction to achieve selective mono-addition of succinic acid could be challenging. quora.commdpi.com
Mechanisms of Sodium Counterion Introduction
Once the mono-cyclohexyl succinate (a carboxylic acid) is formed, the final step is the introduction of the sodium counterion to create the salt.
The most fundamental and widely used method for forming a sodium carboxylate salt is a simple acid-base neutralization reaction. thieme-connect.de The mono-cyclohexyl succinic acid is treated with a suitable sodium base. Common bases for this purpose include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃).
The reaction is a straightforward proton transfer: R-COOH + NaOH → R-COONa + H₂O
This neutralization can be carried out in various solvents (media).
Aqueous Media: The reaction is often performed in water, where both sodium hydroxide and, to some extent, the carboxylic acid are soluble. The resulting sodium cyclohexyl succinate salt is typically water-soluble, and the product can be isolated by evaporating the water. epo.org The pH of the solution is a critical parameter, and titration can be used to monitor the reaction's progress to the equivalence point.
Alcoholic Media: Solvents like ethanol (B145695) can also be used. This can be advantageous if the starting acid has limited water solubility. The sodium salt may precipitate from the alcoholic solution upon formation, providing a simple method of isolation.
Mixed Media: Mixtures of solvents, such as water and an organic solvent, can be employed to ensure all reactants remain in the same phase during the reaction. researchgate.net
The choice of base and solvent depends on the scale of the reaction, the desired purity, and the ease of product isolation.
In recent years, solvent-free or solid-state reactions have gained attention as more sustainable synthetic methods. These mechanochemical approaches can be applied to the formation of sodium carboxylates. rsc.org In this method, the solid carboxylic acid (mono-cyclohexyl succinate) is mixed directly with a solid sodium base, such as sodium hydroxide or sodium carbonate.
The reaction is typically initiated by mechanical energy, such as grinding or ball-milling. scispace.com This process increases the surface area of the reactants and provides the energy needed to overcome the activation barrier for the reaction at the interface of the solid particles. The mechanism hinges on the direct proton transfer from the solid acid to the solid base without the need for a solvent to mediate the interaction. rsc.org Using soda lime, a mixture of calcium oxide and sodium hydroxide, is a classic laboratory method for the decarboxylation of sodium salts, which first involves the in-situ formation of the sodium salt via a solid-state reaction. libretexts.org
This solid-phase approach offers several advantages, including reduced solvent waste, potentially faster reaction times, and simpler product work-up, as the product is often obtained directly as a solid powder. rsc.orgscispace.com
Investigation of Solvent-Free Synthesis Approaches
The pursuit of green and sustainable chemistry has driven significant research into solvent-free reaction conditions. These methodologies aim to reduce or eliminate the use of volatile organic compounds, which are often hazardous and costly to manage. rsc.org Solvent-free synthesis can lead to higher efficiency, easier product purification, and a lower environmental impact. rsc.org For the synthesis of succinate esters like cyclohexyl succinate, several solvent-free approaches can be investigated.
Common methods include thermal activation, microwave irradiation, and mechanochemistry (ball-milling). researchgate.net A typical pathway involves the direct reaction of succinic anhydride with cyclohexanol. In a solvent-free thermal approach, the reactants can be heated together, often with a catalyst, until the reaction reaches completion. Mechanochemical synthesis, performed in a high-energy ball mill, uses mechanical force to initiate chemical reactions between solid reactants, offering a low-temperature, solvent-free alternative. researchgate.net These reactions are often quantitative and can prevent waste at the source. researchgate.net The final step to obtain the sodium salt would involve saponification of the resulting ester, which typically requires an aqueous medium.
Below is a table outlining hypothetical conditions and potential outcomes for the solvent-free synthesis of the intermediate, cyclohexyl succinate.
Table 1: Investigated Solvent-Free Synthesis Approaches for Cyclohexyl Succinate This table is generated based on principles of solvent-free chemistry and may not represent empirically validated results for this specific compound.
| Method | Catalyst | Temperature | Reaction Time | Potential Yield | Notes |
|---|---|---|---|---|---|
| Thermal (Neat) | Acid Catalyst (e.g., p-TSA) | 100-120°C | 2-4 hours | High | Simple setup; requires thermal stability of reactants. |
| Microwave Irradiation | None or Solid Acid | 100°C | 10-30 minutes | Excellent | Rapid heating can significantly reduce reaction times. |
| Mechanochemistry (Ball-Milling) | None or Solid Catalyst | Room Temperature | 1-2 hours | Excellent | Energy-efficient and avoids thermal degradation. researchgate.net |
Stereochemical Control in Cyclohexyl Succinate Synthesis
For applications where specific isomeric forms are required, controlling the stereochemistry during synthesis is paramount. Succinic acid derivatives can possess chiral centers, leading to the existence of enantiomers and diastereomers. Stereoselective synthesis aims to produce a single desired stereoisomer out of many possibilities. youtube.com
The synthesis of substituted cyclohexyl succinates can be designed to control the formation of new stereocenters, leading to either diastereoselective (controlling relative stereochemistry) or enantioselective (controlling absolute stereochemistry) outcomes.
Diastereoselective Synthesis: This is relevant when a molecule has two or more stereocenters. The goal is to selectively form one diastereomer over others. For instance, in a Michael addition reaction to form a substituted succinate, the approach of the nucleophile to the substrate can be influenced by existing stereocenters or the reagents used, resulting in a preferred diastereomeric product. beilstein-journals.org
Enantioselective Synthesis: When creating a chiral molecule from achiral or racemic precursors, enantioselective methods are used to produce an excess of one enantiomer. This is typically achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction. nih.gov An example is the asymmetric transfer hydrogenation of a maleimide (B117702) derivative (a precursor to a succinimide) which can produce chiral succinimides with high enantiomeric excess (ee). nih.govresearchgate.net
Achieving high levels of stereocontrol relies on sophisticated chemical tools, primarily chiral auxiliaries and asymmetric catalytic systems. researchgate.net
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govyoutube.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. youtube.com Evans' oxazolidinone auxiliaries, for example, are widely used in asymmetric synthesis. researchgate.net An N-acyl oxazolidinone derived from a succinate precursor can control the stereoselectivity of alkylation or aldol (B89426) reactions at the alpha-position, leading to a specific stereoisomer. researchgate.netresearchgate.net
Asymmetric Catalytic Systems: These systems use a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net Metal-based catalysts, such as those using rhodium (Rh) or iridium (Ir) complexed with chiral ligands, are highly effective. For instance, Rh-catalyzed asymmetric transfer hydrogenation has been used to synthesize 3,4-disubstituted succinimides with excellent diastereomeric ratios (dr) and enantiomeric excesses (ee). nih.govresearchgate.net The specific catalyst and reaction conditions can even be tuned to produce different stereoisomers from the same starting material, a concept known as stereodivergent synthesis. nih.govresearchgate.net
Table 2: Examples of Stereocontrol in the Synthesis of Succinate Derivatives and Related Structures This table summarizes findings from research on related succinic acid derivatives to illustrate the principles of stereocontrol.
| Method | Substrate Type | Stereocontrol Element | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Maleimide Derivative | Rh-based Chiral Catalyst | High ee (>99%) and dr (>99:1) | nih.govresearchgate.net |
| Asymmetric Aldol Reaction | N-Acyl Imide | Evans' Chiral Auxiliary | High Diastereoselectivity (up to 32:1 dr) | researchgate.net |
| Oxidative Homocoupling | Optically Active 3-Acyl-2-oxazolidone | Chiral Auxiliary | Enantioselective synthesis of 2,3-disubstituted succinic acids | acs.org |
| Cascade Michael Addition | Curcumins and Arylidenemalonates | Phase Transfer Catalyst | Complete Diastereoselectivity | beilstein-journals.org |
Process Optimization and Scale-Up Considerations in Chemical Synthesis
Transitioning a synthetic procedure from a laboratory bench to an industrial scale requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product consistency. While specific data for this compound is not available, general principles for scaling up fine chemical production are applicable. These principles have been successfully applied in the large-scale production of the precursor, succinic acid. nih.govresearchgate.net
Key optimization parameters include:
Temperature and Pressure: Reaction rates are highly dependent on temperature. The optimal temperature must be identified to maximize product formation while minimizing side reactions or thermal degradation. Pressure control is critical for reactions involving gaseous reagents or byproducts.
Stoichiometry and Catalyst Loading: The molar ratio of reactants (e.g., succinic anhydride to cyclohexanol) must be optimized to maximize the conversion of the limiting reagent. Catalyst loading is a crucial economic factor; the lowest possible amount of catalyst should be used to achieve a desirable reaction rate without compromising yield.
Mixing and Mass Transfer: In large reactors, ensuring efficient mixing is vital to maintain uniform temperature and concentration, preventing the formation of localized "hot spots" or areas of low reactivity.
Downstream Processing and Purification: The scale-up of purification steps (e.g., crystallization, distillation, extraction) is a major challenge. The choice of method depends on the required purity of the final product. For this compound, this would involve optimizing the saponification step and the subsequent isolation and drying of the salt to meet quality specifications.
Heat Management: Exothermic or endothermic reactions require robust thermal management systems in large reactors to maintain the optimal temperature and ensure process safety.
Process Safety: A thorough hazard analysis must be conducted to identify potential risks associated with reactants, products, and processing conditions at a large scale.
Studies on the scale-up of succinic acid production have demonstrated that factors like pH, temperature, and nutrient concentrations are critical for maximizing yield, showing that careful optimization allows for successful translation from lab to industrial fermentors without major issues. nih.gov These principles of meticulous parameter control are directly relevant to the chemical synthesis and scale-up of its derivatives.
Compound Reference Table
Mechanistic Organic and Inorganic Chemistry of Cyclohexyl Succinate Compounds
Elucidation of Reaction Intermediates and Transition States
The hydrolysis of an ester like cyclohexyl succinate (B1194679) proceeds through a transient tetrahedral intermediate. Understanding the structure and energy of this intermediate and the transition states leading to it is key to understanding the reaction mechanism.
Computational quantum chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, providing insights into structures that cannot be observed directly. mdpi.com For an ester hydrolysis reaction, methods like Density Functional Theory (DFT) can be used to model the entire reaction pathway.
In the case of cyclohexyl succinate hydrolysis, computational models would be employed to:
Model Reactant and Product Structures: Determine the lowest energy conformations of the cyclohexyl succinate molecule and its hydrolysis products (cyclohexanol and succinic acid).
Elucidate the Tetrahedral Intermediate: Calculate the geometry of the high-energy tetrahedral intermediate formed when a water molecule (in acid hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed saponification) attacks the carbonyl carbon. This intermediate features an sp³-hybridized carbon that was formerly the sp² carbonyl carbon.
Characterize Transition States: Identify the transition state structures that connect the reactants to the intermediate and the intermediate to the products. The vibrational frequencies of these structures are calculated to confirm they represent true energy maxima along the reaction coordinate. ic.ac.uk The energy difference between the reactants and the transition state determines the activation energy of the reaction.
Studies on similar systems, such as the de novo computational design of lipases for ester hydrolysis, utilize quantum mechanics to predict the geometries of these transition states, which is crucial for designing effective enzymes. nih.gov A similar approach for cyclohexyl succinate would clarify the precise bond angles and lengths during nucleophilic attack.
Directly observing short-lived reaction intermediates and transition states is experimentally challenging. However, advanced spectroscopic techniques can provide crucial information.
Infrared (IR) Spectroscopy: While the transition state itself is too fleeting to capture with standard IR, the technique can reveal structural information about reactants that influences reactivity. For instance, a study on various cyclohexyl acetates used IR spectroscopy to determine the conformation of the acetoxy group (axial vs. equatorial), which was then correlated with kinetic data on hydrolysis rates. rsc.org It is known that equatorial esters tend to hydrolyze more rapidly than their axial counterparts. rsc.org
Time-Resolved Spectroscopy: Techniques like time-resolved infrared absorption spectroscopy can be used to study the kinetics of reactions involving transient species. arkat-usa.org For ester hydrolysis, it is possible to monitor changes in the carbonyl (C=O) stretching frequency. The carbonyl bond in the reactant ester has a characteristic frequency, which is expected to decrease significantly in the transition state as it loses its double-bond character, approaching a C-O single bond. researchgate.netnih.gov Studies have estimated the carbonyl frequency in the transition state of ester hydrolysis to be around 1300 ± 100 cm⁻¹, a significant shift from the typical ~1735 cm⁻¹ of an ester. researchgate.netnih.gov
Kinetic isotope effects (KIEs) provide another powerful method to probe transition state structures. By measuring how the reaction rate changes upon isotopic substitution (e.g., replacing ¹⁶O with ¹⁸O in the carbonyl group), researchers can infer the degree of bond breaking and forming in the transition state. masterorganicchemistry.com For the hydrolysis of a peptidyl-tRNA mimic, a large carbonyl oxygen-18 KIE indicated that the transition state closely resembles the tetrahedral intermediate. masterorganicchemistry.com
Mechanisms of Ester Hydrolysis and Saponification Reactions
Ester hydrolysis is the cleavage of an ester bond by water. The reaction can be catalyzed by either acid or base. Base-promoted hydrolysis is known as saponification and is an irreversible process. chemguide.co.uk
The hydrolysis of sodium cyclohexyl succinate would proceed via a nucleophilic acyl substitution mechanism. Since the molecule has two ester groups, hydrolysis can occur in a stepwise manner. The mechanism for the hydrolysis of one of the ester linkages is as follows:
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, the cyclohexanol (B46403) moiety is eliminated as a good leaving group. Deprotonation of the resulting carbonyl yields the carboxylic acid (in this case, cyclohexyl hydrogen succinate) and regenerates the acid catalyst. This reaction is reversible. libretexts.orgresearchgate.net
Saponification (Base-Catalyzed Hydrolysis): Under basic conditions, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This forms a tetrahedral intermediate with a negative charge on the oxygen. The intermediate then collapses, ejecting the cyclohexoxide anion (C₆H₁₁O⁻) as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strong base present in the solution to form a carboxylate salt (this compound would yield sodium succinate and cyclohexanol upon full saponification). This final acid-base step is highly favorable and drives the reaction to completion, making saponification effectively irreversible. chemguide.co.ukresearchgate.net
In a key study, the rate of alkaline hydrolysis of cyclohexyl acetate (B1210297) was measured in a 60:40 (v/v) dioxan-water solvent at various temperatures. rsc.org This data allows for the calculation of the activation energy (Ea) for the reaction using the Arrhenius equation.
Table 1: Rate Constants and Activation Parameters for Alkaline Hydrolysis of Cyclohexyl Acetate
| Temperature (°C) | Temperature (K) | Rate Constant, k (L mol⁻¹ s⁻¹) rsc.org |
| 19.8 | 292.95 | 0.00204 |
| 30.0 | 303.15 | 0.00465 |
| 39.8 | 312.95 | 0.00940 |
| This interactive table is based on experimental data for cyclohexyl acetate hydrolysis in 60% aqueous dioxan. |
From this data, the activation energy for the saponification of cyclohexyl acetate is calculated to be approximately 60.3 kJ/mol. It is expected that the hydrolysis of cyclohexyl succinate would proceed with similar activation parameters.
The rate of ester hydrolysis is highly dependent on the reaction conditions, particularly the solvent and pH.
Influence of Solvent: The transition state of the saponification reaction involves the creation of a negative charge on the tetrahedral intermediate. Polar, protic solvents that can stabilize this charge through hydrogen bonding will increase the reaction rate. For example, the rate of hydrolysis of cyclohexyl acetate was found to be significantly greater in a more aqueous (and thus more polar) solvent mixture. rsc.org
Influence of pH: The pH of the solution has a dramatic effect on the rate of hydrolysis.
At neutral pH (~7) , the reaction with water is extremely slow. libretexts.org
At low pH (acidic conditions) , the reaction is catalyzed by H⁺ ions. The rate is generally proportional to the concentration of the acid catalyst.
At high pH (basic conditions) , the reaction is driven by the hydroxide ion. Saponification is typically much faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than a neutral water molecule. The rate is directly proportional to the concentration of the hydroxide ion.
Table 2: Qualitative Effect of pH on the Rate of Cyclohexyl Succinate Hydrolysis
| pH Range | Condition | Primary Nucleophile | Relative Rate | Reversibility |
| 1-3 | Acidic | H₂O (activated ester) | Fast | Reversible |
| 6-8 | Neutral | H₂O | Very Slow | Reversible |
| 12-14 | Basic | OH⁻ | Very Fast | Irreversible |
| This table provides an illustrative overview of the expected pH dependence for a typical ester. |
Coordination Chemistry and Complexation Behavior of Succinate Ligands
Upon complete hydrolysis, this compound yields cyclohexanol and the succinate dianion. The succinate anion, a dicarboxylate, is an excellent ligand in coordination chemistry. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. acs.org
The two carboxylate groups of the succinate anion can coordinate to a metal ion in several ways. Most notably, it can act as a bidentate chelating ligand , where both carboxylate groups bind to the same metal center, forming a stable seven-membered ring. rsc.org Chelation significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate carboxylate ligands.
The general reaction for the complexation of a metal ion (Mⁿ⁺) with the succinate anion (Succ²⁻) can be represented as:
Mⁿ⁺ + Succ²⁻ ⇌ [M(Succ)]⁽ⁿ⁻²⁾⁺
The formation of these complexes can be studied using techniques like spectroscopy and quantum chemical calculations to determine their stoichiometry, stability constants, and structure. rsc.org The presence of the bulky cyclohexyl group from the original ester would not be part of the final succinate ligand, but the study of succinate complexes is essential to understanding the complete chemical environment after hydrolysis.
Ligand Properties of Succinate Anions with Various Metal Ions
The succinate anion, derived from the deprotonation of succinic acid, functions as an effective ligand for a variety of metal ions. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org Ligands act as Lewis bases, donating pairs of electrons to the metal atom, which acts as a Lewis acid. libretexts.org
The ligand properties of the succinate anion stem from its structure as a dicarboxylate. It possesses two carboxylate groups (-COO⁻), where the oxygen atoms have lone electron pairs available for donation. banglajol.info This allows succinate to act as a bidentate ligand, meaning it can bind to a metal center at two points. libretexts.org This dual binding capacity is crucial for its ability to form stable complexes.
Research has demonstrated the ability of succinate anions to form complexes with a range of divalent and trivalent metal ions. Quantum chemical calculations have explored the binding processes between ligands and hydrated forms of Ni²⁺, Cu²⁺, Al³⁺, and Fe³⁺ ions. nih.gov Studies on mixed ligand complexes have confirmed the coordination of succinate with Cu(II) ions. banglajol.info Further research has shown that succinate can form coordination polymers with metals like Co(II) and Zn(II), where the succinate anion bridges the metal centers through its carboxylate groups. researchgate.net Additionally, the interaction of succinate with Fe²⁺ has been noted for its effects on biological systems through iron chelation. nih.gov The binding strength with trivalent metal ions is generally higher than with divalent ions. nih.gov
| Metal Ion | Type of Interaction | Reference |
| Cu(II) | Forms mixed ligand complexes; Binds strongly to oxygen ligand sites. banglajol.infonih.gov | Interactive |
| Ni(II) | Forms coordination complexes. nih.govnih.gov | Interactive |
| Co(II) | Forms 1-D coordination polymers where succinate acts as a bridging ligand. researchgate.net | Interactive |
| Zn(II) | Forms coordination polymers isostructural with Co(II) complexes. researchgate.net | Interactive |
| Fe(II)/Fe(III) | Binds via chelation; Trivalent iron binds more strongly than divalent copper. nih.govnih.gov | Interactive |
| Al(III) | Binds to oxygen ligand sites, with strength greater than divalent ions. nih.gov | Interactive |
Formation of Chelation Complexes and Dynamics of Metal-Ligand Binding
Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal atom. wikipedia.orgebsco.com This process results in the formation of a stable, ring-like structure called a chelate. ebsco.combeloit.edu The succinate anion, being a bidentate ligand, is an effective chelating agent. nih.gov It can wrap around a metal ion, with each carboxylate group forming a bond, thus creating a stable chelate ring. beloit.edu
The stability of these chelated structures is enhanced by a phenomenon known as the "chelate effect." This principle states that the affinity of a chelating ligand for a metal ion is significantly greater than that of a collection of similar non-chelating (monodentate) ligands for the same metal. libretexts.orgwikipedia.org This increased stability is due to favorable thermodynamic factors, specifically a smaller entropy penalty upon binding compared to multiple individual ligands. libretexts.org
The dynamics of these binding reactions are often rapid. For many divalent metal ions in solution, the chelation reaction is practically instantaneous. beloit.edu The resulting complexes can be simple mononuclear structures or can extend into more complex polymeric chains. For instance, in certain conditions, succinate anions can act as bridging ligands, connecting two different metal centers to form one-dimensional (1-D) coordination polymers. researchgate.net The conformation of the succinate anion itself (e.g., anti-anti) plays a role in determining the final structure of the supramolecular network. researchgate.net
Impact on Metal Ion Sequestration and Transport Phenomena
The formation of stable chelate complexes is the mechanism by which succinate anions sequester metal ions. Sequestration involves the binding and isolation of metal ions, effectively shielding them and preventing them from participating in other, often undesirable, chemical reactions. nih.govbeloit.edu By forming stable chelates, the succinate moiety can control the reactivity of metal ions. beloit.edu This principle is fundamental to nutritional immunity in biological systems, where host organisms release metal-chelating proteins to withhold essential transition metals from invading microbes. nih.gov
Studies have demonstrated the practical impact of this sequestration. For example, the addition of succinate has been shown to affect the transformation efficiency of certain bacteria, a phenomenon linked to its ability to chelate ferrous iron (Fe²⁺). nih.gov Similarly, chelating agents like succinic acid have been explored in therapeutic contexts to reduce the toxicity of metals like arsenic by forming complexes that can be more easily excreted from the body. nih.gov
The transport of these metal ions is also significantly affected. The net ionic charge of the resulting metal-succinate complex is a key determinant of its solubility, distribution, and ability to be transported across biological membranes or eliminated from a system. nih.gov The sequestration of metals into different cellular compartments, such as vacuoles, is a recognized mechanism for handling metal ions in various organisms. nih.gov
Electrochemical Reaction Mechanisms
The electrochemical behavior of compounds containing the succinate moiety is characterized by processes occurring at the interface between an electrode and an electrolyte, as well as by the fundamental transfer of electrons.
Interfacial Adsorption and Desorption Processes at Electrode Surfaces
The interface between an electrode and an electrolyte is a region of intense activity where many electrochemical reactions are initiated. rsc.org A key process at this interface is the adsorption and desorption of ions and molecules onto the electrode surface. rsc.organr.fr Adsorption occurs when species from the solution accumulate at the interface, a concentration change that defines the process. mdpi.com
Redox Behavior and Electron Transfer Pathways in Electrochemical Systems
Redox behavior involves the loss (oxidation) or gain (reduction) of electrons. The succinate anion is redox-active and can be oxidized to fumarate (B1241708), a reaction that involves the removal of two electrons. nih.govnih.gov
Succinate Oxidation and Electron Transfer Succinate ⇌ Fumarate + 2H⁺ + 2e⁻
This reaction is a fundamental part of cellular respiration, where it is catalyzed by the enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. nih.govnih.gov In this biological system, the two electrons from succinate are transferred to a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, reducing it to FADH₂. nih.gov From FADH₂, the electrons are then shuttled one at a time through a series of three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) before ultimately reducing ubiquinone (quinone) to ubiquinol. nih.govnih.gov This established pathway highlights succinate's role as an electron donor in complex biological redox systems. acs.org
The redox behavior is not limited to the succinate molecule itself but extends to its metal complexes. Electrochemical studies of copper(II) complexes with succinate and other ligands have shown that they exhibit quasi-reversible, one-electron transfer processes. banglajol.info This indicates that the chelated metal ion within the complex can readily participate in redox reactions, with its electrochemical properties being modulated by the coordinating ligands. The ability of such complexes to undergo redox reactions is critical for their potential use as catalysts or in other electrochemical applications.
| Feature | Description | Key Components Involved | Reference |
| Succinate Oxidation | The conversion of succinate to fumarate. | Succinate, Fumarate | Interactive |
| Electron Donation | Releases two electrons during oxidation. | 2e⁻ | Interactive |
| Biological Pathway | A key step in the Krebs cycle and electron transport chain. | Succinate Dehydrogenase (SDH), FAD, Iron-Sulfur Clusters, Quinone | Interactive |
| Metal Complex Redox | Chelated metal ions in succinate complexes exhibit redox activity. | Cu(II)/Cu(I) couple in a succinate complex. | Interactive |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Separation Methodologies
Chromatography is essential for separating sodium cyclohexyl succinate (B1194679) from impurities, reactants, or other components in a mixture. The choice of method depends on the sample matrix and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis of non-volatile compounds like sodium cyclohexyl succinate. anadolu.edu.tr Reversed-phase HPLC is particularly suitable for separating dicarboxylic acid monoesters. For this compound, a C18 or similar nonpolar stationary phase would be effective. nih.gov
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a buffer to control the pH. ijnrd.org Since the compound contains a carboxylate group, maintaining a consistent pH is crucial for achieving reproducible retention times. A simple isocratic elution may be sufficient, but a gradient elution, where the solvent composition changes over time, can provide better resolution for complex samples. sigmaaldrich.com
Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxylate and ester functional groups exhibit some absorbance at low wavelengths (around 200-214 nm). sielc.comnih.gov For samples lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed, which is suitable for non-volatile analytes. sielc.com To enhance sensitivity, derivatization with a UV-active or fluorescent tag can be performed prior to analysis. researchgate.net
Table 1: Illustrative HPLC Parameters for Dicarboxylic Acid Monoester Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) | Separation based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile/Water with Phosphate (B84403) Buffer (pH 4) | Controls retention and ensures peak shape. ijnrd.org |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Detection | UV at 210 nm or ELSD | Quantification of the analyte. sielc.comsielc.com |
| Temperature | Ambient or controlled (e.g., 30°C) | Ensures reproducibility of retention times. anadolu.edu.tr |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. phcog.com However, this compound is a salt and is non-volatile. Therefore, it must be chemically modified through a process called derivatization to increase its volatility before it can be analyzed by GC-MS. gcms.cz
A common derivatization method is silylation, which involves replacing the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. uran.ua Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. uran.uaneliti.com The derivatization reaction converts the non-volatile salt into a volatile ester, allowing it to be vaporized in the GC inlet without decomposition. mdpi.com
Once derivatized, the compound is separated on a capillary column (e.g., HP-5MS) and detected by a mass spectrometer. phcog.com The mass spectrometer provides a fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint, allowing for definitive identification of the analyte. researchgate.net This technique is highly sensitive and specific, making it ideal for identifying trace amounts of the compound. uran.ua
Table 2: Typical GC-MS Derivatization and Analysis Protocol
| Step | Procedure | Reagent/Condition | Rationale |
|---|---|---|---|
| 1. Derivatization | Silylation of the sample. | BSTFA at 70°C for 3-4 hours. uran.ua | To convert the non-volatile salt into a volatile TMS ester. gcms.cz |
| 2. Injection | Introduction into the GC system. | Split/splitless injector at ~250°C. | Vaporization of the derivatized analyte for separation. |
| 3. Separation | Chromatographic separation. | Capillary column (e.g., HP-5MS) with a temperature program. | Separation of the analyte from other components based on boiling point and polarity. phcog.com |
| 4. Detection | Mass Spectrometry. | Electron Ionization (EI) source. | Generation of a unique mass spectrum for identification and quantification. researchgate.net |
Mixed-mode chromatography is an advanced HPLC technique that utilizes a stationary phase with multiple interaction capabilities, such as hydrophobic and ion-exchange properties. tosohbioscience.comchromatographyonline.com This approach is particularly useful for separating compounds with diverse polarities and charge states, like this compound, which has both an ionic head (sodium carboxylate) and a nonpolar tail (cyclohexyl group). tosohbioscience.com
A mixed-mode column can simultaneously employ reversed-phase and ion-exchange mechanisms to achieve unique selectivity that is not possible with conventional single-mode columns. chromatographyonline.com For instance, a stationary phase combining cation-exchange and reversed-phase characteristics could effectively separate this compound from its free acid form (cyclohexyl succinic acid) and other related succinate species. sielc.com The retention can be finely tuned by adjusting the mobile phase pH and ionic strength, providing greater flexibility in method development. tosohbioscience.com This technique is highly valuable for purifying the compound or analyzing it in complex matrices where baseline separation of ionic and non-ionic species is challenging. tosohbioscience.com
Spectroscopic Characterization Approaches
Spectroscopic techniques are used to elucidate the molecular structure of a compound by probing how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. nih.gov For this compound, ¹H NMR and ¹³C NMR would provide detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum, distinct signals would appear for the protons on the cyclohexyl ring and the succinate backbone. hmdb.ca Protons on the carbon adjacent to the ester oxygen (on the cyclohexyl ring) would be shifted downfield (to a higher ppm value) compared to other cyclohexyl protons due to the deshielding effect of the oxygen atom. orgchemboulder.com Similarly, the methylene protons (-CH₂-CH₂-) of the succinate moiety would appear as a characteristic pattern, with their chemical shifts influenced by the adjacent ester and carboxylate groups. acs.org
¹³C NMR spectroscopy would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and carboxylate groups would appear at the far downfield region of the spectrum (typically 170-180 ppm). spectrabase.com By analyzing the chemical shifts, coupling patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, the complete molecular structure can be confirmed.
Table 3: Predicted ¹H NMR Chemical Shift Regions for this compound
| Protons | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| Succinate (-CH₂-CH₂-) | ~2.5 - 2.7 | Methylene groups adjacent to carbonyls. hmdb.ca |
| Cyclohexyl (-CH-O-) | ~3.7 - 4.1 | Proton on the carbon bonded to the ester oxygen. orgchemboulder.com |
| Cyclohexyl (other -CH₂-) | ~1.2 - 1.9 | Aliphatic protons on the cyclohexyl ring. |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring their vibrational frequencies. scilit.com
In the IR spectrum of this compound, a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch would be expected around 1735-1750 cm⁻¹. orgchemboulder.com The carboxylate salt (COO⁻) group would exhibit a strong, broad absorption band at a lower frequency, typically in the range of 1550-1610 cm⁻¹. nih.gov The presence of both of these peaks would be a clear indication of the monoester salt structure. Additionally, C-H stretching vibrations from the cyclohexyl group would appear around 2850-3000 cm⁻¹, and the C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ region. orgchemboulder.comresearchgate.net
Raman spectroscopy provides similar information but is particularly sensitive to nonpolar bonds. nih.govspectroscopyonline.com The C=O stretching vibrations are also observable in the Raman spectrum. researchgate.net For instance, studies on succinylated proteins have identified the ester carbonyl (RCOO-) group at approximately 1737 cm⁻¹ and the carboxylate (COO⁻) group near 1420 cm⁻¹. nih.govresearchgate.net The symmetric vibrations of the cyclohexyl ring would also produce characteristic signals in the fingerprint region (600-1800 cm⁻¹). physicsopenlab.org Together, IR and Raman spectra provide a comprehensive profile of the functional groups, confirming the identity of this compound.
Table 4: Key Vibrational Frequencies for Functional Group Identification
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Ester Carbonyl (C=O) | IR | 1735 - 1750 | orgchemboulder.com |
| Ester Carbonyl (RCOO-) | Raman | ~1737 | nih.govresearchgate.net |
| Carboxylate (COO⁻) | IR | 1550 - 1610 | nih.gov |
| Carboxylate (COO⁻) | Raman | ~1420 | nih.govresearchgate.net |
| C-H (aliphatic) | IR | 2850 - 3000 | researchgate.net |
| C-O (ester) | IR | 1000 - 1300 | orgchemboulder.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules like this compound, the absorption of UV or visible radiation is typically associated with the excitation of outer electrons, specifically those involved in π-bonds and non-bonding (n) orbitals. shu.ac.uk
In the context of succinate derivatives, the ester functional group contains both π electrons in the carbon-oxygen double bond (C=O) and non-bonding electrons on the oxygen atoms. Consequently, two primary types of electronic transitions are possible:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. uzh.ch They are generally characterized by high molar absorptivity and occur at shorter wavelengths (typically below 200 nm for simple esters). shu.ac.uk
n → π* Transitions: This type of transition involves the promotion of a non-bonding electron from an oxygen atom to a π* antibonding molecular orbital. uzh.ch Compared to π → π* transitions, n → π* transitions require less energy and thus occur at longer wavelengths (around 207 nm for esters). However, these transitions are often less intense. shu.ac.ukpharmatutor.org
| Electronic Transition | Typical Wavelength Range for Esters | Molar Absorptivity (ε) |
| π → π | < 200 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |
| n → π | ~207 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk |
Mass Spectrometry Methodologies
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio (m/z).
Electron Ionization Mass Spectrometry of Succinate Derivatives
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). creative-proteomics.comlibretexts.orgwikipedia.org This process imparts significant energy to the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙). libretexts.org Due to the high energy involved, the molecular ion often undergoes extensive fragmentation, providing valuable structural information. creative-proteomics.comlibretexts.orgwikipedia.org
For succinate derivatives, EI mass spectrometry can be used to confirm the molecular weight and to identify characteristic fragment ions. A common fragmentation pathway for esters is the formation of acylium ions. In the case of a cyclohexyl succinate derivative, fragmentation would likely lead to ions corresponding to the loss of the cyclohexoxy group or cleavage within the succinate backbone. While a specific mass spectrum for this compound is not provided in the search results, data for a related compound, N-(Cyclohexyl)succinimide (C₁₀H₁₅NO₂), is available and shows a complex fragmentation pattern under electron ionization. nist.gov The extensive fragmentation observed in EI can sometimes lead to a very weak or absent molecular ion peak, which can be a limitation of the technique. libretexts.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry, also known as MS/MS, is a powerful technique that involves multiple stages of mass analysis to further elucidate the structure of ions. wikipedia.orgyoutube.com In a typical MS/MS experiment, a precursor ion of a specific m/z ratio is selected in the first mass analyzer (MS1), subjected to fragmentation, and the resulting product ions are then analyzed in a second mass analyzer (MS2). wikipedia.orgyoutube.com This method is particularly useful for identifying and separating ions with similar m/z ratios and for obtaining detailed structural information from the fragmentation patterns. wikipedia.org
The fragmentation of the precursor ion is often achieved through collision-induced dissociation (CID), where the ion collides with neutral gas molecules. youtube.com The resulting fragmentation pattern is characteristic of the precursor ion's structure. For succinate, a specific and sensitive transition has been identified at m/z 117.0 > 73.0. researchgate.net This indicates that the succinate precursor ion with a mass-to-charge ratio of 117.0 fragments to produce a product ion with an m/z of 73.0. researchgate.netuab.edu This type of specific fragmentation information is highly valuable for the unambiguous identification and quantification of succinate and its derivatives in complex mixtures. researchgate.net The fragmentation pathways of succinimide esters have also been studied in detail, revealing complex rearrangements that can occur upon fragmentation. nih.gov
| Precursor Ion (m/z) | Product Ion (m/z) | Compound Class |
| 117.0 researchgate.netuab.edu | 73.0 researchgate.netuab.edu | Succinate |
Electrochemical Analytical Methods
Electrochemical methods are highly sensitive techniques used to study the properties of materials at the interface between an electrode and a solution. They are particularly valuable in the field of corrosion science for evaluating the performance of corrosion inhibitors.
Potentiodynamic Polarization (PDP) Studies in Materials Corrosion Science
Potentiodynamic polarization (PDP) is an electrochemical technique used to evaluate the corrosion behavior of a material in a specific environment. nih.gov The method involves scanning the potential of a working electrode and measuring the resulting current. nih.gov The data is typically plotted as the logarithm of the current density versus the applied potential, resulting in a Tafel plot. From this plot, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) can be determined. nih.gov
In the context of corrosion inhibition, PDP studies can be used to assess the effectiveness of a substance like this compound in protecting a metal surface. The addition of an effective inhibitor will typically cause a decrease in the corrosion current density and a shift in the corrosion potential. nih.gov The shape of the polarization curves can also indicate whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.net Although specific PDP data for this compound was not found, the technique is widely applied to evaluate various corrosion inhibitors, including those that form protective films on the metal surface. researchgate.netresearchgate.net
| Parameter | Description |
| Corrosion Potential (Ecorr) | The potential at which the rate of oxidation is equal to the rate of reduction. |
| Corrosion Current Density (icorr) | A measure of the rate of corrosion. |
| Polarization Resistance (Rp) | The resistance of the material to corrosion, inversely proportional to the corrosion rate. |
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena Characterization
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring at the electrode-electrolyte interface. researchgate.net It involves applying a small amplitude AC potential perturbation to the system over a wide range of frequencies and measuring the resulting current response. researchgate.netijcsi.pro The impedance data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). youtube.com
EIS is particularly useful for characterizing the formation and properties of protective films formed by corrosion inhibitors on a metal surface. researchgate.netijcsi.pro The data can be modeled using equivalent electrical circuits to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). deswater.com An increase in the charge transfer resistance and a decrease in the double-layer capacitance are typically indicative of the formation of a protective inhibitor film. researchgate.net The diameter of the semicircle in a Nyquist plot is related to the charge transfer resistance; a larger diameter suggests better corrosion protection. uliege.be While specific EIS studies on this compound were not identified, the technique is a standard and powerful method for evaluating the performance of film-forming corrosion inhibitors. ijcsi.probohrium.com
| Parameter | Description |
| Solution Resistance (Rs) | The resistance of the electrolyte. |
| Charge Transfer Resistance (Rct) | The resistance to the transfer of charge at the electrode-electrolyte interface, related to the corrosion rate. |
| Double-Layer Capacitance (Cdl) | The capacitance of the electrical double layer formed at the interface. |
Advanced X-ray Diffraction and Scattering Techniques for Crystalline Structure Elucidation
The determination of the precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physicochemical properties. For this compound, advanced X-ray diffraction (XRD) and scattering techniques are indispensable tools for elucidating its crystal structure, providing insights into polymorphism, crystallinity, and intermolecular interactions.
In instances where suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) offers a powerful alternative for structural analysis. PXRD is performed on a polycrystalline sample, which contains a vast number of randomly oriented crystallites. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). While providing less detailed information than SCXRD, PXRD is invaluable for phase identification, assessing sample purity, and determining the degree of crystallinity. Analysis of the peak positions can yield the unit cell parameters, while the peak broadening can be used to estimate the crystallite size through the Scherrer equation.
Advanced scattering techniques, often utilizing synchrotron radiation sources, provide further nuanced details of the crystalline structure. The high intensity and collimation of synchrotron X-rays enable high-resolution experiments on very small samples or weakly diffracting materials. Techniques such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can probe structural features over different length scales, from atomic arrangements to nanoscale ordering and morphology.
While specific crystallographic data for this compound is not publicly available in crystallographic databases, the following table illustrates the type of data that would be obtained from a successful single-crystal X-ray diffraction study.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₅NaO₄ |
| Formula Weight | 222.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1053.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.401 |
| Absorption Coefficient (mm⁻¹) | 0.135 |
| F(000) | 472 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| θ range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 5432 |
| Independent reflections | 2410 [R(int) = 0.021] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
Note: The data presented in this table is hypothetical and serves as an example of the parameters determined through single-crystal X-ray diffraction analysis. Actual experimental values would need to be determined through dedicated research.
The elucidation of such crystallographic parameters is crucial for understanding the solid-state behavior of this compound and for correlating its structure with its macroscopic properties.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. mpg.deyoutube.com It is a computationally feasible approach, even for larger systems, because it uses the electron density, a function of only three spatial coordinates, as its fundamental variable. mpg.de DFT can be used to predict a wide range of properties, including molecular geometries, total energies, and electronic densities of state. youtube.com For sodium cyclohexyl succinate (B1194679), DFT allows for a detailed exploration of its intrinsic chemical characteristics.
DFT is a valuable tool for investigating reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, products, and transition states. The energy difference between reactants and the highest transition state determines the activation energy, a key factor in reaction kinetics. researchgate.netaalto.fi Various DFT functionals can be benchmarked against high-level methods like coupled-cluster (CCSD(T)) to ensure accuracy for specific reaction types. researchgate.net
For the cyclohexyl succinate anion, DFT could be used to model reactions such as decarboxylation or esterification. By calculating the free energies of activation, researchers can predict the most favorable reaction pathways. nih.gov For example, a study on the solvolysis of carboxylates used DFT calculations with a solvation model to determine nucleofugality parameters, finding that the M06-2X functional provided the best results in correlating calculated activation energies with experimental data. nih.gov Similar approaches could predict the reactivity of sodium cyclohexyl succinate in various chemical environments.
Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction of Cyclohexyl Succinate Anion This table is a hypothetical representation of data that could be generated using DFT calculations to compare different reaction pathways.
| Reaction Pathway | Transition State (TS) Structure | Calculated Activation Energy (kcal/mol) | Functional/Basis Set |
|---|---|---|---|
| Esterification at C1-carboxylate | TS_ester_C1 | 22.5 | M06-2X/6-311+G(d,p) |
| Esterification at C4-carboxylate | TS_ester_C4 | 21.8 | M06-2X/6-311+G(d,p) |
| Decarboxylation | TS_decarbox | 35.2 | M06-2X/6-311+G(d,p) |
DFT is widely used to study the adsorption of molecules onto solid surfaces, which is crucial for applications like catalysis, corrosion inhibition, and material design. mdpi.com These calculations can determine the most stable adsorption sites, calculate adsorption energies, and analyze the nature of the intermolecular forces involved, such as van der Waals forces, π-π interactions, and hydrogen bonds. mdpi.comfigshare.com
For this compound, DFT could model its adsorption onto various material interfaces, such as metal or metal oxide surfaces. The carboxylate groups are expected to be the primary binding sites. Calculations would involve placing the molecule at different positions and orientations on a slab model of the surface (e.g., Au(111) or Al2O3) and optimizing the geometry to find the lowest energy configuration. figshare.comresearchgate.net Analysis of the electronic structure, such as charge density difference plots, can reveal how electrons are redistributed upon adsorption, indicating the formation of chemical bonds or weaker physisorption interactions. aps.org For instance, studies on the adsorption of polymers on alumina (B75360) have shown that hydrogen bonds play a vital role for hydroxylated surfaces, leading to higher adsorption energies. figshare.com
Table 2: Illustrative DFT Results for Adsorption of Cyclohexyl Succinate Anion on a Metal Surface This table is a hypothetical representation of data that could be generated from DFT calculations to study surface adsorption.
| Adsorption Site | Binding Mode | Adsorption Energy (eV) | Bond Distance (Å) (O-Metal) |
|---|---|---|---|
| Top | Monodentate (via one O atom) | -1.85 | 2.25 |
| Bridge | Bidentate (via two O atoms) | -2.50 | 2.31 |
| Hollow | Bidentate Chelating | -2.42 | 2.35 |
Molecular Dynamics (MD) Simulations of Cyclohexyl Succinate in Diverse Solvents
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations generate trajectories that reveal information about the conformational dynamics of molecules and their interactions with the surrounding environment, such as a solvent. rsc.org
The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations can provide a detailed picture of the solvation shell around the cyclohexyl succinate anion and the sodium cation. nih.govnih.gov Key properties that can be calculated include radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the solute, and hydration numbers, which quantify the number of water molecules in the first solvation shell. nih.gov
Simulations in different solvents (e.g., polar like water or methanol, and non-polar like benzene) can reveal how solvent polarity affects the solute's structure and aggregation. rsc.org For the cyclohexyl succinate anion, the carboxylate groups would be expected to form strong hydrogen bonds with protic solvents like water, while the non-polar cyclohexyl group would favor interactions with non-polar solvents. rsc.org Ab initio MD, which uses DFT to calculate forces, can provide a highly accurate description of these interactions, especially for charged species like carboxylates. nih.gov
Table 3: Illustrative MD Simulation Data on the Solvation of Cyclohexyl Succinate Anion This table presents hypothetical data derived from a typical MD simulation analysis in an aqueous environment.
| Solute Group | Solvent | First Peak of RDF (Å) | Coordination Number | Average H-Bonds per Group |
|---|---|---|---|---|
| Carboxylate (-COO⁻) | Water | 2.7 | 6.2 | 5.8 |
| Cyclohexyl (-C₆H₁₁) | Water | 3.5 | 15.5 | 0.1 |
| Carboxylate (-COO⁻) | Methanol | 2.6 | 5.9 | 5.5 |
| Cyclohexyl (-C₆H₁₁) | Benzene (B151609) | 4.1 | 9.8 | N/A |
The cyclohexyl succinate anion is a flexible molecule due to its rotatable bonds and the conformational flexibility of the cyclohexyl ring. MD simulations can explore the accessible conformations of the molecule in solution, identifying low-energy structures and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to bind to a receptor or surface. nih.gov
In the context of ligand-receptor interactions, MD simulations can be used to model the binding process of the cyclohexyl succinate anion to a target, such as a protein binding pocket. nih.gov These simulations can predict the preferred binding pose and estimate the binding free energy. Studies have shown that ligands often bind in conformations that are not their absolute lowest energy state, and the energy required for this conformational rearrangement is known as strain energy. nih.gov Using multiple receptor conformations in docking studies can also improve the accuracy of predicting binding modes by accounting for protein flexibility. nih.gov
Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches for Complex Systems
Hybrid QM/MM methods provide a way to study chemical reactions or electronic properties in very large systems, such as an enzyme or a molecule in solution, with manageable computational cost. cecam.orgfrontiersin.org In this approach, the system is partitioned into two regions: a small, chemically active part (e.g., the reacting molecule and key residues) is treated with a high-accuracy quantum mechanics (QM) method, while the larger surrounding environment (e.g., the rest of the protein and solvent) is described by a more computationally efficient molecular mechanics (MM) force field. frontiersin.orgresearchgate.net
The QM/MM approach would be ideal for studying a reaction involving this compound within a complex environment like a biological system. For example, if the succinate derivative were a substrate for an enzyme, the molecule itself and the active site residues would constitute the QM region, allowing for the accurate modeling of bond-breaking and bond-forming processes. nih.gov The rest of the enzyme and the surrounding water molecules would be the MM region, providing the necessary environmental context and electrostatic interactions. frontiersin.org This method has been successfully used to generate reaction pathways and calculate activation barriers for many enzymatic reactions. rsc.org
The choice of how to partition the system and how to treat the boundary between the QM and MM regions is a critical aspect of setting up a QM/MM simulation. cecam.org These methods bridge the gap between the accuracy of quantum chemistry and the ability of molecular mechanics to handle large, complex systems, making them an indispensable tool in computational biochemistry. frontiersin.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions
In a study focused on the design of novel succinate dehydrogenase inhibitors, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of 33 compounds with activity against Rhizoctonia cerealis. acs.org The goal of such models is to identify the key structural features that influence the biological activity of the compounds.
The CoMFA and CoMSIA models generate contour maps that visualize the regions around the aligned molecules where certain properties are predicted to enhance or diminish activity. For instance, these maps can indicate areas where bulky groups, electropositive or electronegative groups, or hydrophobic or hydrophilic moieties would be favorable or unfavorable for biological activity.
The statistical significance of these models is crucial for their predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predicted correlation coefficient for an external test set (r²pred). A q² value greater than 0.5 is generally considered indicative of a robust model. In the aforementioned study on SDH inhibitors, both the CoMFA and CoMSIA models demonstrated good statistical reliability, suggesting their utility in predicting the activity of new compounds. acs.org
The general approach of these QSAR studies involves aligning a set of molecules and then using statistical methods like Partial Least Squares (PLS) to correlate their 3D properties with their biological activities. frontiersin.org This information can then be used to guide the design of new molecules with potentially improved activity.
Table 1: Statistical Parameters of 3D-QSAR Models for Succinate Dehydrogenase Inhibitors
| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | F value (Fischer's test value) |
| CoMFA | 0.583 | 0.751 | Data not available |
| CoMSIA | 0.690 | 0.767 | Data not available |
Data derived from a study on 1H-Pyrrolo[3,2-c] pyridine (B92270) derivatives as TTK inhibitors, illustrating typical statistical parameters in 3D-QSAR studies. frontiersin.org
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target at the atomic level. While specific docking studies on this compound are not prominently published, research on related succinate derivatives and other compounds targeting succinate dehydrogenase (SDH) provides valuable insights into this process.
Molecular docking simulations can predict the binding affinity, which is often expressed as a binding energy score (e.g., in kcal/mol), and the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For example, in a study on succinate dehydrogenase inhibitors, molecular docking was used to explore the binding modes of these compounds within the active site of the SDH enzyme. acs.org The results of such studies can reveal key amino acid residues that are crucial for binding. This information is instrumental in designing more potent and selective inhibitors.
In another study, the inhibitory potential of diclofenac (B195802) on SDH was investigated using in silico molecular docking. The analysis revealed a significant binding affinity with a binding energy of -8.18 kcal/mol. jneonatalsurg.com The study identified a hydrogen bond with the amino acid residue LYS498 and hydrophobic interactions with ASN495, GLN569, and TYR543, which contributed to the stability of the complex. jneonatalsurg.com
The general workflow for a molecular docking study involves obtaining the 3D structures of the ligand and the protein target, preparing them for docking, and then using a docking algorithm to predict the binding poses and energies. The results are then analyzed to understand the nature of the interactions. jneonatalsurg.com
Table 2: Molecular Docking Interaction Data for a Ligand with Succinate Dehydrogenase
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Diclofenac | Succinate Dehydrogenase (SDH) | -8.18 | LYS498 | Hydrogen Bond |
| ASN495 | Hydrophobic | |||
| GLN569 | Hydrophobic | |||
| TYR543 | Hydrophobic |
Data derived from a molecular docking study of Diclofenac with Succinate Dehydrogenase. jneonatalsurg.com
Biochemical Pathways and Enzymatic Interactions
Role in Intermediary Metabolism and Anabolic Processes
The metabolic significance of succinate (B1194679) is underscored by its position as a hub in intermediary metabolism, connecting catabolic and anabolic pathways. Its functions are vital for cellular energy production and the synthesis of essential biomolecules.
Integration into Carboxylic Acid Cycles and Related Metabolic Pathways
Succinate is a non-negotiable intermediate of the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. The cycle is a major source of ATP, the primary energy currency of the cell. The integration of succinate into the TCA cycle occurs through its formation from succinyl-CoA and its subsequent oxidation to fumarate (B1241708).
Beyond the canonical TCA cycle, succinate participates in other related metabolic pathways. For instance, in certain anaerobic bacteria and some plants, the glyoxylate (B1226380) cycle, a variation of the TCA cycle, facilitates the conversion of fats into carbohydrates, with succinate being a key product that can then be used for gluconeogenesis. In some pathogenic bacteria, a bifurcated TCA cycle operates, where one branch leads to the reductive formation of succinate, which is then secreted. This reductive branch is crucial for maintaining the redox balance under anaerobic or microaerobic conditions.
Enzymatic Conversion of Succinate and its Derivatives
The metabolic transformations of succinate and its activated form, succinyl-CoA, are catalyzed by highly specific enzymes that are central to the TCA cycle and other metabolic routes. The efficiency and regulation of these enzymes are critical for maintaining metabolic homeostasis.
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It is unique in that it participates in both the TCA cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate, concomitantly reducing ubiquinone (coenzyme Q) to ubiquinol.
The SDH complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.
SDHA contains the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is the site of succinate oxidation.
SDHB contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FAD to the ubiquinone-binding site.
SDHC and SDHD are integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding site.
The catalytic mechanism involves the transfer of two hydrogen atoms from succinate to FAD, forming FADH2. The electrons are then passed sequentially through the iron-sulfur clusters of SDHB to the ubiquinone molecule bound at the interface of SDHB, SDHC, and SDHD. The protons are released into the mitochondrial matrix.
| SDH Subunit | Prosthetic Group/Cofactor | Primary Function |
| SDHA | Flavin adenine dinucleotide (FAD) | Binds succinate and catalyzes its oxidation. |
| SDHB | Three iron-sulfur clusters | Electron transfer from FAD to ubiquinone. |
| SDHC | Heme b | Anchors the complex to the membrane; part of the ubiquinone-binding site. |
| SDHD | - | Anchors the complex to the membrane; part of the ubiquinone-binding site. |
This table provides a simplified overview of the SDH subunits and their primary roles.
Succinyl-CoA synthetase (SCS), also known as succinate thiokinase, catalyzes the reversible reaction of succinyl-CoA to succinate, coupled with the phosphorylation of a nucleoside diphosphate (B83284). This reaction is an example of substrate-level phosphorylation. There are two main isoforms of SCS, one specific for ADP (A-SCS) and the other for GDP (G-SCS).
The kinetic mechanism of SCS is complex and involves a phosphorylated enzyme intermediate. The reaction proceeds in a series of steps:
Succinyl-CoA binds to the enzyme, and the CoA is displaced by a phosphate (B84403) group, forming succinyl phosphate.
The phosphoryl group is then transferred to a conserved histidine residue in the active site of the enzyme, releasing succinate.
The phosphoryl group is subsequently transferred from the phosphohistidine (B1677714) intermediate to the nucleoside diphosphate (ADP or GDP), forming ATP or GTP and regenerating the free enzyme.
The direction of the reaction is dictated by the cellular concentrations of the substrates and products. In the TCA cycle, the reaction proceeds in the direction of succinate formation, generating a high-energy phosphate bond.
Metabolic Engineering Strategies for Enhanced Succinate Production
Succinate is a valuable platform chemical used in the production of various polymers, resins, and solvents. Consequently, there is significant interest in developing microbial fermentation processes for the sustainable production of succinate from renewable feedstocks. Metabolic engineering plays a crucial role in optimizing microbial strains for this purpose.
The goal of metabolic engineering for succinate production is to channel the flow of carbon from the central carbon metabolism towards the synthesis and accumulation of succinate, while minimizing the formation of competing byproducts. Several genetic manipulation strategies are employed:
Overexpression of key enzymes: Increasing the expression of enzymes in the succinate production pathway, such as pyruvate (B1213749) carboxylase (to increase the influx of carbon into the TCA cycle) and malate (B86768) dehydrogenase, can enhance the carbon flux towards succinate.
Deletion of competing pathways: Knocking out genes that encode enzymes for competing pathways, such as those leading to the formation of acetate (B1210297), ethanol (B145695), and lactate (B86563), can redirect the carbon flow towards succinate. For example, deleting the genes for pyruvate formate (B1220265) lyase (pflB) and lactate dehydrogenase (ldhA) is a common strategy in E. coli.
Engineering of the TCA cycle: Modifying the TCA cycle to operate more efficiently in the reductive direction from oxaloacetate to succinate under anaerobic conditions is a key strategy. This often involves overexpressing enzymes of the reductive TCA branch.
Improving cofactor and energy balance: Engineering the metabolism to ensure an adequate supply of reducing equivalents (NADH) and ATP for cell growth and succinate production is also critical.
| Genetic Modification Strategy | Target Gene(s) (Example in E. coli) | Rationale |
| Deletion of competing pathways | ldhA, pflB, adhE | To reduce the formation of lactate, formate, and ethanol, redirecting carbon to the TCA cycle. |
| Enhancement of anaplerotic pathways | Overexpression of pyc or ppc | To increase the carboxylation of pyruvate or phosphoenolpyruvate (B93156) to oxaloacetate, a precursor for succinate. |
| Enhancement of the reductive TCA branch | Overexpression of mdh, fumB, frdABCD | To increase the conversion of oxaloacetate to succinate under anaerobic conditions. |
| Improvement of transport systems | Overexpression of succinate transporters | To facilitate the export of succinate from the cell, preventing feedback inhibition. |
This table summarizes common genetic engineering strategies for enhancing succinate production in microorganisms like E. coli.
Bioreactor Design and Fermentation Optimization for Biological Production
The biological production of sodium cyclohexyl succinate, a salt of a cycloalkylsuccinic acid, can be contextualized within the broader and more extensively studied field of succinic acid fermentation. The design of bioreactors and the optimization of fermentation parameters are critical for achieving high yields and productivity. While specific studies on this compound are not widely available, the principles derived from succinic acid production offer a foundational understanding.
Various microorganisms have been engineered and optimized for succinic acid production, including Actinobacillus succinogenes, Basfia succiniciproducens, and Yarrowia lipolytica. nih.gov The choice of microorganism is a crucial first step as it dictates the optimal fermentation conditions. Fermentation processes are typically operated in batch, fed-batch, or continuous modes. nih.govmcw.edu Fed-batch fermentation, in particular, has been shown to achieve high titers of succinic acid by alleviating substrate inhibition and maintaining cell viability. nih.gov
Optimization of the fermentation medium is another key aspect. Response surface methodology (RSM) has been effectively used to optimize the concentrations of crucial medium components such as glucose, yeast extract, and magnesium carbonate for succinic acid production by A. succinogenes. researchgate.netresearchgate.net The carbon source is a significant factor, with glucose being a preferred substrate, though lignocellulosic hydrolysates from agricultural waste like barley straw are being explored as a more sustainable alternative. nih.govnih.gov
The pH of the fermentation broth is a critical parameter, with most succinic acid-producing bacteria being sensitive to acidic conditions. nih.gov To maintain the pH, neutralizing agents are used. Magnesium carbonate has been found to be particularly effective as it not only controls the pH but also provides CO2 and Mg2+ ions, which can act as co-factors for enzymes in the succinic acid synthesis pathway. nih.gov The supply of carbon dioxide is also vital as it is a substrate in the carboxylation step of the succinic acid pathway. researchgate.net
Different types of bioreactors have been employed for succinic acid production. Stirred-tank bioreactors are the standard, but innovative designs like electrochemical membrane bioreactors (EMBs) are being developed. nih.govnih.gov EMBs can integrate production and in-situ separation, which can improve efficiency and reduce downstream processing costs. nih.gov
Below is a table summarizing key parameters and findings from studies on succinic acid fermentation, which can inform the design of processes for related compounds like this compound.
| Microorganism | Fermentation Mode | Key Optimization Parameters | Bioreactor Type | Notable Findings | Reference |
| Actinobacillus succinogenes | Fed-batch | Glucose, yeast extract, MgCO3 | Stirred-tank | Use of MgCO3 as a pH controller improved succinic acid production. | nih.gov |
| Actinobacillus succinogenes | Batch | Glucose, yeast extract, magnesium carbonate | Stirred-tank | Response surface methodology (RSM) was effective for optimizing medium components. | researchgate.netresearchgate.net |
| Basfia succiniciproducens | Small-scale fermentation | Carbon source (glucose, xylose, glycerol), yeast extract | Not specified | Glucose was the preferred carbon source, and yeast extract addition had a positive effect on biomass. | nih.gov |
| Yarrowia lipolytica | Fed-batch | pH, in-situ separation | Electrochemical membrane bioreactor (EMB) | EMB allowed for integrated production and separation, improving efficiency. | nih.gov |
Mechanistic Studies of Cellular and Molecular Interactions
Modulation of Cell Proliferation Pathways (e.g., in Epithelial Cells)
The regulation of ion channels, such as the epithelial sodium channel (ENaC), is crucial for epithelial cell function and can be influenced by various signaling pathways. Protein kinase C (PKC) activation has been demonstrated to modulate ENaC expression and activity in alveolar epithelial cells. nih.gov While not directly related to this compound, this highlights the complex regulatory networks that control epithelial cell behavior and that could potentially be influenced by novel compounds. Further research is needed to determine if this compound has any direct or indirect effects on these or other cell proliferation pathways in epithelial cells.
Regulation of Gene Expression via Specific Pathways (e.g., KCNMB1, TET1)
There is currently no direct evidence linking this compound to the regulation of the KCNMB1 and TET1 genes. However, the role of succinate, a structurally related molecule, in gene regulation is an active area of research and may offer clues.
Succinate is known to act as a signaling molecule that can influence epigenetic regulation. Specifically, it can inhibit the activity of 2-oxoglutarate-dependent dioxygenases, a family of enzymes that includes the Ten-Eleven Translocation (TET) enzymes. nih.gov The TET enzymes are involved in DNA demethylation, a key process in the epigenetic control of gene expression. nih.govnih.gov By inhibiting TET enzymes, an accumulation of succinate can lead to changes in DNA methylation patterns and alter gene expression. For example, succinate has been shown to down-regulate global 5-hydroxymethylcytosine (B124674) (5-hmC) levels in neuroblastoma cells and affect the expression of hypoxia-inducible factor (HIF) target genes through TET inhibition. nih.gov While succinate treatment did not alter the mRNA levels of TET1, TET2, or TET3 in one study, it did demonstrate a clear inhibitory effect on their enzymatic activity. nih.gov
KCNMB1 is a gene that encodes the regulatory beta subunit of the large conductance, voltage and calcium-sensitive potassium channel (MaxiK channel). nih.govgenecards.org These channels are important for controlling smooth muscle tone and neuronal excitability. nih.govgenecards.org The expression of KCNMB1 itself can be subject to epigenetic regulation, and it has been implicated in conditions such as hypertension. mcw.edunih.gov Given succinate's role in epigenetic modulation, it is conceivable that pathologically elevated levels of succinate or its derivatives could influence the expression of genes like KCNMB1, although this remains speculative without direct experimental evidence.
Interactions with Cellular Receptor Systems and Downstream Signaling Cascades
While specific receptors for this compound have not been identified, the existence of a dedicated cell surface receptor for succinate, known as Succinate Receptor 1 (SUCNR1), is well-established. nih.gov SUCNR1 is a G-protein coupled receptor (GPCR) that can couple to both Gi and Gq proteins, leading to the activation of distinct downstream signaling cascades. nih.gov
The activation of SUCNR1 by succinate can trigger a variety of cellular responses. The signaling outcome appears to be context-dependent, influenced by the metabolic state of the cell and the subcellular localization of the receptor. nih.gov For example, in M2-like macrophages, SUCNR1-mediated Gi signaling stimulates glycolysis, while Gq signaling inhibits the glycolytic rate. nih.gov The receptor has been implicated in a range of physiological and pathological processes, including inflammation and metabolic regulation. nih.gov
Given that this compound shares a core succinate structure, it is plausible that it could interact with SUCNR1. The presence of the bulky cyclohexyl group would likely alter its binding affinity and signaling properties compared to succinate. It might act as an agonist, an antagonist, or a biased agonist, preferentially activating one downstream pathway over another. However, without direct experimental data, the nature of any potential interaction between this compound and SUCNR1 or other receptor systems remains a matter of speculation.
Influence on Mitochondrial Respiration and Components of the Electron Transport Chain
Succinate is a key intermediate in the citric acid cycle and a major substrate for the mitochondrial electron transport chain (ETC). nih.govnih.gov It donates electrons directly to Complex II (succinate dehydrogenase), which then passes them to coenzyme Q (CoQ). nih.govresearchgate.net This process is a fundamental part of aerobic respiration and ATP production. researchgate.net The concentration of succinate can therefore significantly influence the rate of mitochondrial respiration and the redox state of the CoQ pool. nih.govnih.gov
An accumulation of succinate can lead to a high rate of electron flow through Complex II, which under certain conditions, such as a high protonmotive force, can promote reverse electron transport (RET) at Complex I. researchgate.net RET is a major source of mitochondrial reactive oxygen species (ROS), specifically superoxide. nih.gov Thus, succinate levels are tightly linked to mitochondrial redox balance and oxidative stress. nih.gov
The introduction of a cyclohexyl group to the succinate molecule, as in this compound, would likely have a profound impact on its role in mitochondrial respiration. The bulky and hydrophobic cyclohexyl moiety could affect its transport across the mitochondrial membranes, which is typically mediated by dicarboxylate carriers. nih.gov Furthermore, it is uncertain whether succinate dehydrogenase (Complex II) could recognize and oxidize cyclohexylsuccinate. The active site of the enzyme is specific for succinate, and the presence of the cyclohexyl group could act as a steric hindrance, potentially making it an inhibitor of Complex II. If it were to be oxidized, the rate and consequences for the ETC would likely be very different from that of succinate.
The table below summarizes the known effects of succinate on mitochondrial respiration and the potential, though speculative, influence of the cyclohexyl modification.
| Feature | Role of Succinate | Potential Influence of Cyclohexyl Group | Reference |
| Transport into Mitochondria | Transported by dicarboxylate carriers. | May be hindered due to size and hydrophobicity. | nih.gov |
| Interaction with Complex II | Substrate for succinate dehydrogenase. | May act as an inhibitor due to steric hindrance. | nih.govresearchgate.net |
| Electron Donation to ETC | Donates electrons to the CoQ pool via Complex II. | Unlikely to donate electrons in the same manner. | nih.govresearchgate.net |
| Effect on ROS Production | Can induce ROS production via reverse electron transport. | Effect is unknown; would depend on its interaction with the ETC. | nih.gov |
Biosynthesis of Cycloalkylsuccinic Acids as Environmental Biomarkers
Cycloalkylsuccinic acids, including cyclohexylsuccinic acid, are recognized as important environmental biomarkers. researchgate.netnih.gov Their presence in an environment is a strong indicator of the anaerobic biodegradation of cyclic hydrocarbons. researchgate.netnih.gov This process is carried out by certain microorganisms that can utilize cyclic alkanes, such as cyclohexane (B81311), as a carbon source in the absence of oxygen. researchgate.net
The biosynthetic pathway involves the activation of the inert C-H bond of the cyclic hydrocarbon. This is achieved through a remarkable enzymatic reaction where the hydrocarbon is added across the double bond of a fumarate molecule. nih.gov This addition reaction is catalyzed by a glycyl radical enzyme, resulting in the formation of a substituted succinic acid, such as cyclohexylsuccinic acid. researchgate.netnih.gov
The detection of these cycloalkylsuccinic acids in environmental samples, such as from hydrocarbon-contaminated sites or subsurface oil reservoirs, provides specific evidence for in-situ microbial activity and the natural attenuation of these pollutants. researchgate.netnih.gov The analysis of these biomarkers is typically performed using gas chromatography-mass spectrometry (GC-MS), often after a derivatization step to make the compounds more volatile. researchgate.netnih.gov The mass spectral characteristics of different ester derivatives of these acids have been studied to facilitate their identification in complex environmental matrices. researchgate.netnih.gov
Microbial Degradation Pathways of Hydrocarbons
Microorganisms, particularly bacteria, play a crucial role in the breakdown of hydrocarbons, which are major components of crude oil. researchgate.netresearchgate.net This process, known as biodegradation, is a vital mechanism for the natural attenuation of hydrocarbon pollutants in various environments. rsc.org The ability of microbial communities to utilize hydrocarbons as a source of carbon and energy forms the basis of bioremediation technologies. researchgate.net The rate and extent of hydrocarbon degradation are influenced by several factors, including the type and concentration of hydrocarbons, the availability of nutrients and electron acceptors, temperature, and the composition of the microbial community. rsc.orgfrontiersin.org
In anaerobic environments, the degradation of hydrocarbons is often a stepwise process carried out by consortia of different microbes in a syntrophic relationship. researchgate.net The initial activation of the stable hydrocarbon molecule is a critical and energy-intensive step. One of the well-documented mechanisms for this activation under anoxic conditions is the addition of the hydrocarbon to a molecule of fumarate. researchgate.netnih.gov This reaction is catalyzed by a class of glycyl radical enzymes known as succinate synthase enzymes. rsc.org
Fumarate Addition Mechanisms in Anaerobic Biotransformation Processes
The fumarate addition mechanism is a central pathway in the anaerobic biodegradation of a variety of hydrocarbons, including both aliphatic and alicyclic compounds. rsc.org This process has been extensively studied in the context of the anaerobic degradation of cyclohexane, a model compound for cyclic alkanes found in crude oil. frontiersin.orgnih.gov
Research has demonstrated that under anoxic conditions, such as those found in hydrocarbon-contaminated marine sediments and freshwater sediments, specific bacteria can activate cyclohexane by adding it to fumarate. researchgate.netfrontiersin.orgnih.gov This reaction is catalyzed by enzymes that generate a cyclohexylsuccinate molecule. frontiersin.orgnih.gov The identification of cyclohexylsuccinate in enrichment cultures of sulfate-reducing and nitrate-reducing bacteria growing on cyclohexane provides direct evidence for this activation mechanism. researchgate.netnih.gov
Hydrogen Abstraction: A radical enzyme abstracts a hydrogen atom from the hydrocarbon, in this case, cyclohexane, creating a hydrocarbon radical. rsc.org
Radical Addition: The resulting cyclohexyl radical then adds to the double bond of a fumarate molecule. rsc.org
Enzyme Regeneration: The resulting succinate-adduct radical abstracts a hydrogen atom to regenerate the radical enzyme, completing the catalytic cycle. rsc.org
Following the initial formation of cyclohexylsuccinate, the molecule is further metabolized through a series of reactions analogous to the β-oxidation of fatty acids. nih.gov This subsequent degradation pathway involves the conversion of cyclohexylsuccinate to downstream metabolites.
A proposed pathway for the anaerobic degradation of cyclohexane, based on the detection of metabolites in laboratory cultures, is outlined in the table below. frontiersin.orgnih.gov
| Step | Precursor Compound | Resulting Metabolite | Description |
| 1 | Cyclohexane and Fumarate | Cyclohexylsuccinate | Activation of cyclohexane via addition to fumarate. frontiersin.orgnih.gov |
| 2 | Cyclohexylsuccinate | Cyclohexylsuccinyl-CoA | Activation for further metabolism. frontiersin.orgnih.gov |
| 3 | Cyclohexylsuccinyl-CoA | (Cyclohexylmethyl)malonyl-CoA | Carbon skeleton rearrangement. frontiersin.orgnih.gov |
| 4 | (Cyclohexylmethyl)malonyl-CoA | 3-Cyclohexylpropionyl-CoA | Decarboxylation. frontiersin.orgnih.gov |
| 5 | 3-Cyclohexylpropionyl-CoA | Cyclohexanecarboxyl-CoA | β-Oxidation. frontiersin.orgnih.gov |
The detection of key intermediates such as 3-cyclohexylpropionate and cyclohexanecarboxylate (B1212342) in cultures degrading cyclohexane provides strong evidence for this proposed pathway. frontiersin.orgnih.gov This biochemical mechanism highlights the metabolic versatility of anaerobic microorganisms in transforming environmentally persistent cyclic hydrocarbons.
Applications in Advanced Materials Science and Engineering
Corrosion Inhibition Mechanisms in Metallic Systems
There is no available research to describe the specific mechanisms by which sodium cyclohexyl succinate (B1194679) would act as a corrosion inhibitor.
Information on the formation of adsorption films or surface passivation by sodium cyclohexyl succinate is not documented.
No electrochemical data, such as polarization curves or impedance spectroscopy results, are available for protective layers formed by this compound.
Electrolyte Additive Functionality in Energy Storage Devices
The functionality of this compound as an electrolyte additive in energy storage devices is not described in the current body of scientific literature.
There is no information on the interfacial phenomena involving this compound in zinc-ion battery systems.
No studies were found that investigate the role of this compound in suppressing dendrite formation or other side reactions in batteries.
Development of Polymeric Materials and Composites
The application of this compound in the development of polymeric materials and composites is not documented in available sources.
Incorporation as Monomers or Cross-linking Agents
This compound possesses a carboxylate functional group, a feature that makes it a candidate for polymerization reactions. ontosight.ai Monomers with carboxylic acid groups, such as 2-acryloyloxyethyl succinate, are utilized to create polymers that can undergo further reactions, like cross-linking with epoxy resins, or to enhance properties like water solubility. kowachemical.com Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network, which significantly enhances the material's properties. sigmaaldrich.com This technique is fundamental in producing materials like hydrogels and thermosets from otherwise soluble polymers. sigmaaldrich.commdpi.com
Theoretically, the succinate portion of SCS could be activated to participate in condensation polymerization, forming ester linkages. Furthermore, its bifunctional nature (carboxyl group and the potential for reactions involving the cyclohexyl ring) suggests a possible role as a cross-linking agent. Cross-linking agents are molecules with two or more reactive ends that can chemically link polymer chains. They can be homobifunctional, reacting with the same functional group, or heterobifunctional, reacting with different groups. fishersci.ie While specific research detailing the use of this compound as a monomer or cross-linker is not prominent, its structure is analogous to other compounds used for these purposes.
Table 1: Comparison of Cross-linking Agent Characteristics
| Cross-linker Type | Reactive Groups | Permeability | Example Compound |
|---|---|---|---|
| Homobifunctional | Amine-to-Amine (NHS-ester) | Membrane Permeable | EGS (ethylene glycol bis(succinimidyl succinate)) fishersci.ie |
| Homobifunctional | Amine-to-Amine (Imidoester) | Membrane Permeable | DMP (Dimethyl pimelimidate) fishersci.ie |
| Heterobifunctional | Amine-to-Sulfhydryl (NHS-ester, Maleimide) | Water-Soluble | Sulfo-SMCC fishersci.ie |
| Potential (SCS) | Carboxyl-to-X | Water-Soluble ontosight.ai | this compound |
Influence on Macro- and Micro-Material Properties and Degradation Profiles
The integration of a compound like this compound into a polymer matrix would be expected to influence its properties significantly. The bulky, non-polar cyclohexyl ring could introduce steric hindrance, potentially increasing the polymer's rigidity and thermal stability. In contrast, the polar sodium carboxylate group would enhance hydrophilicity and could serve as a site for controlled degradation.
Surface Functionalization and Nanomaterials Integration
Surface modification is a critical technology for tailoring the interface between a material and its environment. This is particularly important in the fields of nanotechnology and biomaterials, where surface interactions govern performance.
Ligand-Assisted Nanoparticle Synthesis and Stabilization
The synthesis of nanoparticles with uniform size and high stability is often achieved by using surface ligands. nih.gov These molecules bind to the nanoparticle surface during its formation, preventing uncontrolled growth and aggregation. nih.govunica.it Ligands can provide stability through electrostatic repulsion or steric hindrance. acs.org
Carboxylate-containing molecules, such as citrate (B86180) ions, are commonly used as ligands for synthesizing metal nanoparticles in aqueous solutions. nih.gov The carboxylate groups bind to the nanoparticle surface, creating a negative charge that leads to electrostatic repulsion between particles, ensuring colloidal stability. nih.gov Given that this compound is a sodium salt of a carboxylic acid and is water-soluble, it could theoretically function as a stabilizing ligand in a similar manner. ontosight.ai Its cyclohexyl group could also provide a degree of steric stabilization. The nature of the ligand is known to be a determining factor in the final structure and properties of nanoparticles. nih.gov While direct studies using SCS for this purpose are not documented, its chemical structure fits the profile of ligands used in nanoparticle synthesis. ontosight.ainih.gov
Table 2: Examples of Ligands in Nanoparticle Synthesis
| Ligand Class | Example Compound | Stabilizing Mechanism | Resulting Nanoparticle |
|---|---|---|---|
| Carboxylates | Sodium Citrate | Electrostatic Repulsion nih.gov | Gold Nanoparticles acs.org |
| Thiols | Thiophenol | Covalent Bonding | Gold Nanomolecules nih.gov |
| Amines | Dodecylamine | Coordination Bonding | Quantum Dots |
| Phosphines | Triphenyl phosphine (B1218219) (TPP) | Coordination Bonding | Gold Nanoparticles acs.org |
| Potential (SCS) | this compound | Electrostatic/Steric ontosight.ai | Theoretical |
Bio-conjugation Strategies for Material Surface Modification
Bioconjugation is the chemical process of attaching biomolecules, such as proteins or DNA, to other molecules or surfaces. wikipedia.orgthermofisher.com This technique is essential for creating functional biomaterials for applications like targeted drug delivery, biosensing, and tissue engineering. wikipedia.org
A common bioconjugation strategy involves activating carboxyl groups on a surface to make them reactive towards primary amine groups found on proteins (specifically, on lysine (B10760008) residues). thermofisher.com The carboxyl group on this compound makes it a theoretical candidate for such surface modifications. If a material surface were functionalized with SCS, the exposed carboxyl groups could be activated (for example, using carbodiimide (B86325) chemistry) to form stable amide bonds with biomolecules. wikipedia.org
Environmental Fate and Transformation Pathways
Photolytic and Hydrolytic Degradation Mechanisms
Abiotic degradation, occurring without the intervention of living organisms, represents a primary route for the initial breakdown of sodium cyclohexyl succinate (B1194679) in the environment. The principal mechanisms are hydrolysis and, to a lesser extent, photolysis.
The stability of the ester bond in sodium cyclohexyl succinate is highly dependent on the pH of the surrounding medium. Ester hydrolysis is a well-documented reaction that can be catalyzed by both acids and bases. libretexts.org
Acid-Catalyzed Hydrolysis: In acidic environments, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. mdpi.com This process is reversible and leads to the formation of cyclohexanol (B46403) and succinic acid. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester undergoes saponification, an irreversible reaction initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This process yields cyclohexanol and a salt of succinic acid (disodium succinate, if sodium hydroxide is the base). libretexts.org The rate of basic hydrolysis is generally faster than that of acidic hydrolysis.
The kinetics of these hydrolytic processes are influenced by temperature, with higher temperatures typically accelerating the rate of degradation.
While direct photolysis (degradation by direct absorption of sunlight) of this compound has not been specifically studied, it is not expected to be a primary degradation pathway. The core structure lacks significant chromophores that absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). However, indirect photolysis could occur through reactions with photochemically generated reactive species in water, such as hydroxyl radicals.
Table 1: Predicted Influence of Environmental Factors on Abiotic Degradation of this compound
| Environmental Factor | Influence on Degradation | Primary Mechanism | Predicted Products |
| pH | Strong influence | Hydrolysis | Cyclohexanol, Succinic Acid/Succinate Salt |
| Light Exposure | Minor to moderate | Indirect Photolysis | Oxidized derivatives |
| Temperature | Positive correlation | Increased reaction rates | Same as primary mechanism |
Based on the principles of ester hydrolysis, the primary degradation products of this compound are predictable.
Primary Degradation Products:
Cyclohexanol: A cyclic alcohol.
Succinic Acid: A dicarboxylic acid. In neutral to alkaline waters, this will exist as the succinate anion.
These initial products can undergo further environmental transformation. Cyclohexanol can be further oxidized or biodegraded. Succinic acid is a common metabolic intermediate in many organisms and is readily biodegradable. nih.gov
Table 2: Predicted Abiotic Degradation Products of this compound
| Parent Compound | Degradation Pathway | Predicted Primary Products |
| This compound | Hydrolysis | Cyclohexanol and Succinic Acid (or its salt) |
Biotic Transformation Processes in Natural Environments
The biodegradation of this compound by microorganisms is expected to be a significant pathway for its removal from soil and aquatic systems. The ester linkage and the aliphatic cyclic structure are susceptible to microbial attack.
Microorganisms possess a vast arsenal (B13267) of enzymes capable of breaking down organic compounds. The biodegradation of this compound would likely proceed in a stepwise manner.
Ester Hydrolysis: The first and most crucial step is the enzymatic hydrolysis of the ester bond. This is accomplished by hydrolase enzymes, specifically esterases, which are ubiquitous in microbial populations. nih.gov This cleavage would release cyclohexanol and succinic acid into the environment.
Degradation of Succinic Acid: Succinic acid is a central metabolite in the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle), a fundamental energy-yielding pathway in many aerobic organisms. ncert.nic.in As such, it is readily metabolized by a wide variety of bacteria and fungi.
Degradation of Cyclohexanol: The resulting cyclohexanol can be degraded by various microorganisms. Aerobic degradation pathways typically involve the oxidation of the alcohol to cyclohexanone, followed by ring cleavage.
Research on the degradation of naphthenic acids, which can have similar cycloalkane carboxylic acid structures, has shown that microorganisms can metabolize these compounds. One study noted that cyclohexyl succinic acid was capable of inducing bacterial genes associated with a naphthenic acid degradation operon, suggesting that microbes can recognize and potentially metabolize this structure. researchgate.net
In more complex ecosystems, the biotransformation of this compound is mediated by a consortium of microorganisms, each potentially playing a specialized role in the degradation cascade. The key enzymes involved are:
Carboxylesterases: These enzymes catalyze the hydrolysis of the ester bond, representing the initial attack on the molecule. nih.gov
Dehydrogenases: These enzymes are involved in the subsequent oxidation of cyclohexanol.
Monooxygenases: These may be involved in the initial activation and cleavage of the cyclohexyl ring.
Environmental Fate Modeling and Predictive Ecotoxicology
In the absence of empirical data, environmental fate models can be used to predict the distribution and persistence of chemicals. For this compound, such models would likely use Quantitative Structure-Activity Relationships (QSARs). These models would estimate properties based on the chemical's structure:
Log Kow (Octanol-Water Partition Coefficient): To predict its tendency to partition into soil/sediment or bioaccumulate in organisms.
Biodegradation Rate: To estimate its persistence in water and soil.
Soil Adsorption Coefficient (Koc): To predict its mobility in soil.
Given its structure as a salt of a monoester, it is expected to have moderate water solubility and a lower potential for bioaccumulation compared to a more nonpolar, uncharged ester. The succinate portion of the molecule would increase its hydrophilicity.
Predictive ecotoxicology would similarly rely on QSAR models to estimate the potential toxicity to aquatic organisms (e.g., fish, daphnia, algae). The toxicity would likely be driven by the parent compound and its primary degradation product, cyclohexanol. Succinic acid is generally considered to have low toxicity.
It is important to emphasize that while these predictions are based on sound scientific principles, they are not a substitute for experimental data. Specific studies on this compound are required for a definitive assessment of its environmental fate and potential ecotoxicological effects.
Modeling of Transport and Distribution in Environmental Compartments
Modeling the transport and distribution of a chemical in the environment helps to predict its ultimate fate and potential exposure pathways. Fugacity-based models are often used for this purpose. wikipedia.org Due to the absence of specific data for this compound, its environmental distribution is inferred from the properties of its constituent parts and related compounds.
Environmental Distribution
This compound is a sodium salt and is expected to be highly soluble in water. ontosight.ai Upon release into the environment, it is likely to partition primarily to the aqueous phase.
Water: Due to its high water solubility, the majority of this compound released into the environment is expected to be found in water bodies. Here, it will be subject to biodegradation and hydrolysis.
Air: The vapor pressure of this compound is expected to be low due to its salt nature, limiting its volatilization into the atmosphere. The cyclohexane (B81311) component, however, is volatile and can evaporate from water and soil. dcceew.gov.auiigtchem.com
Biota: Due to its low estimated bioaccumulation potential, significant accumulation in the fatty tissues of organisms is not anticipated. nih.gov The succinate portion is likely to be readily metabolized. nih.gov
Transport
The primary mode of transport for this compound in the environment is expected to be through water. It can be transported over long distances in rivers and ocean currents. Atmospheric transport is unlikely to be a significant pathway for the intact salt, although the more volatile cyclohexane component could be transported in the air. iigtchem.com
Table 2: Predicted Environmental Compartment Distribution for this compound Note: This distribution is a qualitative prediction based on the physicochemical properties of the compound's structural analogs.
| Environmental Compartment | Predicted Distribution and Transport |
|---|---|
| Water | Primary compartment of distribution due to high solubility. Transport via water currents. |
| Air | Low potential for volatilization of the intact salt. Cyclohexane component is volatile. |
| Soil/Sediment | Low adsorption expected, leading to high mobility in soil. |
| Biota | Low potential for bioaccumulation. |
Emerging Research Frontiers and Methodological Innovations
Exploration of Novel Synthetic Routes Aligned with Green Chemistry Principles
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net For the synthesis of compounds like sodium cyclohexyl succinate (B1194679), this involves exploring alternatives to conventional methods that may rely on harsh reagents or produce significant waste.
One of the primary goals of green synthesis is to maximize output while minimizing waste. researchgate.net Traditional synthesis of related compounds, such as adipic acid, has involved the use of strong oxidizing agents like nitric acid, which can produce harmful byproducts like dinitrogen oxide, a greenhouse gas. youtube.com Green alternatives focus on cleaner catalytic processes. For instance, the oxidation of cyclohexene (B86901) could be achieved using milder oxidants or biocatalysts. Laccase, a commercial enzyme, has been used to catalyze C-S bond formation under mild conditions (pH 4.5) in a mixture of buffer and a co-solvent like DMF, demonstrating the potential of enzymatic catalysis in creating complex molecules. researchgate.net
Key green chemistry strategies applicable to the synthesis of sodium cyclohexyl succinate's precursors, such as cyclohexylsuccinic acid, include:
Use of Greener Solvents: Replacing hazardous solvents like benzene (B151609) with safer alternatives such as toluene (B28343) or employing solvent-free reaction conditions. nih.gov
Catalytic Reactions: Utilizing catalysts to improve reaction efficiency and reduce energy requirements. researchgate.net This can involve hydrogenation of carboxylic acids using solid catalysts. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis is a recognized green technology that can increase efficiency, reduce chemical waste, and save energy. mdpi.comnih.gov
Renewable Feedstocks: Investigating the use of renewable and biodegradable materials as starting points for synthesis. researchgate.net
While a specific green synthesis route for this compound is not documented, the broader trends in green organic synthesis suggest a move towards biocatalysis, the use of eco-friendly solvents, and energy-efficient methods like microwave irradiation. mdpi.comnih.gov
Development of Advanced Spectroscopic Probes for In Situ and Real-Time Analysis
Advanced spectroscopic techniques are crucial for understanding reaction mechanisms and kinetics in real-time. For succinate and its derivatives, Magnetic Resonance Spectroscopy (MRS) has proven to be a powerful tool for in vivo analysis.
In clinical research, proton MRS (¹H-MRS) has been used to detect and quantify succinate accumulation in tumors non-invasively. nih.govnih.gov Specifically, a succinate peak can be identified at 2.4 ppm, allowing for the monitoring of metabolic changes in conditions like succinate dehydrogenase (SDH) deficient tumors. nih.govnih.gov This technique has been successfully applied to various tumor types, including paraganglioma, gastrointestinal stromal tumors (GIST), and pituitary adenomas. nih.govnih.gov The ability to detect succinate in vivo offers potential for non-invasive diagnosis and for monitoring treatment responses. nih.gov
While these applications focus on the succinate anion in a biological context, similar principles could be adapted for industrial process monitoring. The development of specific spectroscopic probes for this compound would enable:
Real-time reaction monitoring: Tracking the formation of the compound during synthesis to optimize yield and purity.
In situ quality control: Assessing the stability and integrity of the compound in various formulations without the need for sample extraction.
Future research could focus on developing tailored spectroscopic methods, potentially combining MRS with other techniques, to provide a detailed, real-time understanding of the chemical behavior of this compound in different environments.
Integration of Multi-Omics Approaches for Deeper Biochemical Understanding
Multi-omics involves the integration of data from various "ome" fields, such as genomics, proteomics, and metabolomics, to gain a holistic understanding of a biological system. The study of succinate has been a key area for metabolomic analysis, particularly in cancer research.
Mutations in the succinate dehydrogenase (SDH) enzyme lead to the accumulation of succinate, which acts as an "oncometabolite." nih.govnih.gov This accumulation can be a hallmark of certain tumors. Metabolomic analysis, specifically through techniques like MRS, allows for the detection of this elevated succinate. nih.gov Integrating this metabolomic data with genomic information (e.g., identifying SDH gene mutations) and proteomics can provide a comprehensive picture of the disease's molecular basis.
Although there is no specific research linking this compound to multi-omics studies, if this compound were to be investigated for biological activity, a multi-omics approach would be invaluable. For example, if used in cell culture, as has been suggested for its potential as a nutrient supplement, a multi-omics analysis could reveal its impact on cellular metabolism, gene expression, and protein synthesis. ontosight.ai
Rational Design of Cyclohexyl Succinate Derivatives for Targeted Research Applications
Rational drug design involves creating new molecules with a specific biological target in mind. This approach has been applied to succinate derivatives to develop potent and selective enzyme inhibitors. nih.govnih.gov
For example, research has focused on designing cyclic succinate derivatives as inhibitors of TNF-alpha converting enzyme (TACE), which is a target in inflammatory diseases. nih.govnih.gov Starting from a lead compound, medicinal chemists have systematically modified the structure, including the cyclohexyl ring, to optimize potency and selectivity. nih.gov This process of lead identification and optimization has resulted in compounds with significant inhibitory activity and good oral bioavailability. nih.govnih.gov
This same "rational design" methodology could be applied to this compound for various purposes:
Developing new enzyme inhibitors: By modifying the cyclohexyl or succinate portions of the molecule, new compounds could be designed to target specific enzymes.
Creating materials with tailored properties: Derivatives could be synthesized to enhance solubility, thermal stability, or other physical characteristics for material science applications.
Designing molecular probes: Functional groups could be added to the molecule to create probes for use in bio-imaging or as sensors.
The design process often utilizes computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models to predict the activity of new derivatives before they are synthesized. mdpi.com
Exploitation of Computational Intelligence for Predictive Modeling and Materials Discovery
Computational modeling and artificial intelligence are becoming indispensable tools in chemistry for predicting molecular properties and accelerating the discovery of new materials. These methods can be applied to study compounds like this compound to understand their behavior and to design new molecules with desired functionalities.
Biophysical modeling can provide insights into how molecules interact with biological systems, such as ion channels. mdpi.com For instance, computational models have been developed to simulate the effect of glucose on cardiac pacemaker action potentials by modeling its interaction with sodium ion channels. mdpi.com This type of in silico study can help to understand complex biological processes at a cellular level. mdpi.com
In the context of materials science, computational intelligence can be used to:
Predict physicochemical properties: Models can estimate properties like solubility, melting point, and stability for this compound and its derivatives.
Simulate molecular interactions: Molecular dynamics simulations can reveal how the molecule behaves in solution or interacts with surfaces.
Guide rational design: As mentioned previously, computational models are integral to the rational design of new molecules, helping to prioritize which compounds to synthesize and test. mdpi.comrsc.org
While specific computational studies on this compound are not prominent, the tools and approaches are well-established and could be readily applied to explore its potential in various fields, from pharmacology to materials science.
Q & A
Q. What frameworks are recommended for integrating multi-omics data with this compound’s mechanistic studies?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using pathway enrichment tools (e.g., KEGG, Reactome). Apply weighted gene co-expression network analysis (WGCNA) to identify modules correlated with compound exposure. Validate hypotheses with CRISPR/Cas9 knockouts of key genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
